molecular formula C20H17FN4OS B2696751 1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole CAS No. 1207012-81-4

1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole

Cat. No.: B2696751
CAS No.: 1207012-81-4
M. Wt: 380.44
InChI Key: CDQZWPCMKKHVFS-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C20H17FN4OS and its molecular weight is 380.44. The purity is usually 95%.
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Biological Activity

The compound 1-(4-ethoxyphenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-1,2,3-triazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20FN3OSC_{20}H_{20}FN_3OS, indicating a complex structure that includes an ethoxy group, a fluorophenyl moiety, and a triazole ring. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Triazole Formation : The triazole ring is synthesized via azide-alkyne cycloaddition (click chemistry) which is favored for its efficiency and specificity.
  • Substitution Reactions : The introduction of the ethoxy and fluorophenyl groups occurs through electrophilic substitution methods.

Anticancer Properties

Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. In a study evaluating similar compounds, IC50 values ranged from 0.36 to 0.86 µM against various cancer cell lines .

Antimicrobial Activity

Thiazoles are known for their antimicrobial activities. The fluorophenyl group in this compound may enhance its interaction with microbial targets, potentially increasing efficacy against bacterial infections .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to the presence of the thiazole moiety, which has been linked to the inhibition of pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : The compound could interact with specific receptors or proteins within cells, altering their activity and leading to desired therapeutic effects.

Case Studies

  • Anticancer Activity : A study on structurally similar thiazole compounds demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells, with some derivatives showing enhanced potency compared to standard treatments like doxorubicin .
  • Antimicrobial Testing : In vitro tests revealed that thiazole derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound 10sAntiproliferative0.36 - 0.86
Compound 19AntimicrobialVaries
CBS-3595Anti-inflammatoryEffective

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]-4-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS/c1-3-26-17-10-8-16(9-11-17)25-13(2)19(23-24-25)20-22-18(12-27-20)14-4-6-15(21)7-5-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQZWPCMKKHVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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